molecular formula C19H15F3N2O3 B2692097 2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 953138-62-0

2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2692097
CAS No.: 953138-62-0
M. Wt: 376.335
InChI Key: YGAUSAGXKUWSSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(5-(3-Methoxyphenyl)isoxazol-3-yl)acetic acid” is a chemical compound with the molecular formula C12H11NO4 . It has a molecular weight of 233.22 .


Molecular Structure Analysis

The molecular structure of “2-(5-(3-Methoxyphenyl)isoxazol-3-yl)acetic acid” consists of a methoxyphenyl group attached to an isoxazole ring, which is further attached to an acetic acid group .


Physical and Chemical Properties Analysis

The physical and chemical properties of “2-(5-(3-Methoxyphenyl)isoxazol-3-yl)acetic acid” are not fully detailed in the sources I found. It has a molecular weight of 233.22 .

Scientific Research Applications

Comparative Metabolism of Chloroacetamide Herbicides

This study discusses the metabolism of chloroacetamide herbicides in human and rat liver microsomes, highlighting the complex metabolic activation pathways that might be relevant to understanding the metabolism and potential effects of related compounds, such as the one you're interested in. The research indicates differences in metabolism between species, which could be crucial for evaluating the environmental and health impacts of related compounds (Coleman et al., 2000).

Synthesis of Isoxazoline Derivatives

Isoxazoline derivatives are examined for their importance as intermediates in the synthesis of protox-inhibiting herbicides, illustrating the role of such structures in agricultural chemistry. The synthesis process and structural confirmation of these derivatives underscore the versatility and potential applications of isoxazole-containing compounds in creating more effective and selective herbicides (Miao Wei-rongology, 2004).

Novel Coordination Complexes

Research into pyrazole-acetamide derivatives for creating novel Co(II) and Cu(II) coordination complexes offers insights into the design of molecules with potential applications in materials science and catalysis. The study emphasizes how hydrogen bonding influences the self-assembly process and the antioxidant activity of these complexes, suggesting potential utility in developing new materials or pharmaceuticals (Chkirate et al., 2019).

Properties

IUPAC Name

2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N2O3/c1-26-14-6-4-5-12(9-14)17-10-13(24-27-17)11-18(25)23-16-8-3-2-7-15(16)19(20,21)22/h2-10H,11H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGAUSAGXKUWSSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=NO2)CC(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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